Neoalsoside A
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Overview
Description
The compound “Neoalsoside A” is a complex organic molecule with multiple hydroxyl groups and a polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as tosyl chloride for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular pathways.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or surfactants.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways involved. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
- Neoalsoside A
- This compound
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
CAS No. |
143452-01-1 |
---|---|
Molecular Formula |
C12H7Br3O |
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-19-15-23-24(16-25(50)29-22(11-13-45(23,29)8)47(10)17-26(51)39(65-47)44(6,7)60)46(9)14-12-28(43(4,5)38(19)46)48(66-42-37(59)34(56)31(53)21(3)62-42)40(35(57)32(54)27(18-49)64-48)63-41-36(58)33(55)30(52)20(2)61-41/h19-42,49-60H,11-18H2,1-10H3/t19?,20-,21-,22?,23?,24?,25-,26-,27+,28?,29?,30-,31-,32+,33+,34+,35-,36+,37+,38?,39-,40+,41-,42-,45+,46+,47-,48+/m0/s1 |
InChI Key |
PKPZGKIGQKTIPZ-NZYAALCUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@]2(C3CC[C@@]4(C5C[C@@H](C6C(CC[C@@]6(C5CC(C4C3(C)C)C)C)[C@@]7(C[C@@H]([C@H](O7)C(C)(C)O)O)C)O)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1CC2C(CC(C3C2(CCC3C4(CC(C(O4)C(C)(C)O)O)C)C)O)C5(C1C(C(CC5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)(C)C)C |
Canonical SMILES |
CC1CC2C(CC(C3C2(CCC3C4(CC(C(O4)C(C)(C)O)O)C)C)O)C5(C1C(C(CC5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)(C)C)C |
Synonyms |
12 beta, 23 beta, 25-trihydroxy-(20S)(24S)-epoxy-dammarane 3-O-alpha-L-rhamnosyl(1----2)-alpha -rhamnosyl(1---- 3)-beta-D-glucoside 12,23,25-trihydroxy-20,24-epoxydammarane-3-O-rhamnosyl-1-2-rhamnosyl-1-3-glucoside neoalsoside A |
Origin of Product |
United States |
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